molecular formula C9H11NO2 B3053975 N-(2-Hydroxyphenyl)-N-methylacetamide CAS No. 573-27-3

N-(2-Hydroxyphenyl)-N-methylacetamide

Cat. No. B3053975
CAS RN: 573-27-3
M. Wt: 165.19 g/mol
InChI Key: BVKYITPEOWCRLR-UHFFFAOYSA-N
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Description

“N-(2-Hydroxyphenyl)-N-methylacetamide” is a chemical compound with the molecular formula C8H9NO2 . It is also known by other names such as Acetanilide, 2’-hydroxy-; o- (Acetylamino)phenol; o-Acetamidophenol; o-Acetaminophenol; N-Acetyl-o-aminophenol; 2- (Acetylamino)phenol; 2-Acetamidophenol; 2-Acetaminophenol; 2’-Hydroxyacetanilide; o-Hydroxyacetanilide; Acet-o-aminofenol; N-Acetyl-2-aminophenol; Phenol, 2-acetamido-; o-Acetylaminofenol; 2-Hydroxyanilid kyseliny octove; 2-Hydroxyacetanilide .


Synthesis Analysis

The synthesis of “N-(2-Hydroxyphenyl)-N-methylacetamide” involves copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer, 2,2′-Azobis (2-methylpropionitrile) (AIBN) as an initiator and ethylene glycol dimethacrylate (EGDMA) as a cross-linker in the attendance of nickel nitrate as a template ion .


Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxyphenyl)-N-methylacetamide” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“N-(2-Hydroxyphenyl)-N-methylacetamide” has been found to exhibit antimicrobial activity against all tested microorganisms except Candida albicans isolate . The compound also exhibits strong apoptotic activity and the combined administration of “N-(2-Hydroxyphenyl)-N-methylacetamide” and Temozolomide (TMZ) may be therapeutically exploited for the management of GBM .


Physical And Chemical Properties Analysis

“N-(2-Hydroxyphenyl)-N-methylacetamide” has a molecular weight of 151.1626 . Its IUPAC Standard InChIKey is ADVGKWPZRIDURE-UHFFFAOYSA-N .

Scientific Research Applications

1. Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide serves as a crucial intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process used in its production involves various acyl donors and parameters such as agitation speed, solvent, catalyst loading, and temperature, influencing its efficacy and production efficiency (Magadum & Yadav, 2018).

2. Infrared Spectrum Analysis

N-methylacetamide has been extensively studied for its infrared spectrum characteristics, particularly in the amide I, II, and III bands. These studies are significant in fields like organic chemistry, analytical chemistry, and chemical biology, providing insights into the formation of the amide infrared spectrum (Ji et al., 2020).

3. Hydrolysis Mechanism in High-Temperature Water

N-methylacetamide has been used as a model to study the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water. This research contributes to understanding the reversible nature of these reactions and their pH dependence, which is crucial for various chemical processes (Duan, Dai, & Savage, 2010).

4. Interaction with Ions in Aqueous Solutions

The interaction of N-methylacetamide with alkali cations and alkaline earth dications in aqueous solutions has been studied using ab initio molecular dynamics simulations. This research is essential for understanding ion effects on proteins, as N-methylacetamide serves as a proxy for the protein backbone (Pluhařová et al., 2014).

5. Molecular Structure Analysis

The molecular structure of N-methylacetamide has been a subject of study, with research focusing on its bond distances, angles, and conformational states. These studies are critical for understanding the molecular behavior of compounds related to N-methylacetamide, especially in the context of drug design and synthesis (Kitano, Fukuyama, & Kuchitsu, 1973).

Mechanism of Action

“N-(2-Hydroxyphenyl)-N-methylacetamide” has been found to prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice . It also synergistically induces apoptosis in human glioblastoma cell line U87 in combination with Temozolomide (TMZ) .

Future Directions

“N-(2-Hydroxyphenyl)-N-methylacetamide” has shown potential in the treatment of glioblastoma multiforme (GBM) as a single agent or in combination with Temozolomide (TMZ) on glioblastoma cells . Further studies are needed to explore its potential therapeutic applications .

properties

IUPAC Name

N-(2-hydroxyphenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)10(2)8-5-3-4-6-9(8)12/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKYITPEOWCRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972816
Record name N-(2-Hydroxyphenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

573-27-3
Record name NSC4006
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Hydroxyphenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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